molecular formula C18H18O5 B190324 2'-Hydroxy-4,4',6'-trimethoxychalcone CAS No. 3420-72-2

2'-Hydroxy-4,4',6'-trimethoxychalcone

Cat. No. B190324
CAS RN: 3420-72-2
M. Wt: 314.3 g/mol
InChI Key: CGIBCVBDFUTMPT-RMKNXTFCSA-N
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Description

2’-Hydroxy-4,4’,6’-trimethoxychalcone, also known as Flavokawain A, is a natural product with the linear formula CH3OC6H4CH=CHCOC6H2(OCH3)2OH . It has a molecular weight of 314.33 . This compound may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .


Synthesis Analysis

A convenient 10-grams-scale synthesis of 2-hydroxy-3,4,6-trimethoxychalcone is described . The synthesis involves a Wittig reaction in acetonitrile at 80°C .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-4,4’,6’-trimethoxychalcone can be represented by the SMILES string COc1ccc (\C=C\C (=O)c2c (O)cc (OC)cc2OC)cc1 .


Chemical Reactions Analysis

2’-Hydroxy-4,4’,6’-trimethoxychalcone may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .


Physical And Chemical Properties Analysis

2’-Hydroxy-4,4’,6’-trimethoxychalcone is a solid with a melting point of 112-116 °C (lit.) . It has a predicted boiling point of 529.9±50.0 °C and a predicted density of 1?±.0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Antimicrobial Effects : 2'-Hydroxy-4,4',6'-trimethoxychalcone showed antimicrobial activity against bacteria like Staphylococcus aureus and yeast such as Candida albicans. This indicates its potential as a source for developing antimicrobial agents (Costa et al., 2016).

  • Antimitotic Agent in Cancer Research : It has been evaluated as an antimitotic agent that can induce mitotic catastrophe in MCF-7 breast cancer cells. This suggests its potential use in cancer therapy (Masawang et al., 2014).

  • Synthesis and Structural Studies : Several studies have focused on the synthesis of 2',6'-dihydroxychalcones and related compounds, including 2'-Hydroxy-4,4',6'-trimethoxychalcone, and explored their crystal structures. Such research is crucial for understanding the chemical properties and potential applications of these compounds (Miles et al., 1989).

  • Inhibition of Nitric Oxide Production and Tumor Cell Proliferation : This compound and its analogues have been studied for their effects on inhibiting nitric oxide production in macrophages and tumor cell proliferation, highlighting its potential in anti-inflammatory and anti-cancer applications (Rao et al., 2009).

  • Overcoming Drug Resistance in Cancer : 2'-Hydroxy-4,4',6'-trimethoxychalcone has been evaluated for its ability to overcome P-glycoprotein-mediated multi-drug resistance in cancer cells, which is a significant challenge in cancer treatment (Shin et al., 2015).

  • ROS-Induced Apoptosis in Lung Cancer Cells : A study on 2-Hydroxy-3',5,5'-trimethoxychalcone, a related compound, revealed its role in triggering reactive oxygen species-induced apoptosis in lung cancer cells, independent of p53, which is a critical tumor suppressor gene. This research provides insights into the potential mechanisms of chalcone derivatives in cancer therapy (Gil et al., 2019).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

2’-Hydroxy-4,4’,6’-trimethoxychalcone may be used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone . This suggests potential future directions in the synthesis of these compounds.

properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIBCVBDFUTMPT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317535
Record name Flavokawain A
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Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Flavokawain A

CAS RN

37951-13-6, 3420-72-2
Record name Flavokawain A
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Record name Flavokawain A
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Record name 3420-72-2
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Record name Flavokawain A
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Record name FLAVOKAWAIN A
Source FDA Global Substance Registration System (GSRS)
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Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 °C
Record name 2'-Hydroxy-4,4',6'-trimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a stirred solution containing 196 mg of 2'-hydroxy-4',6'-dimethoxyacetophenone and 150 mg of anisaldehyde in 3 ml of ethanol was added 50% aqueous potassium hydroxide (3 ml). After being stirred at room temperature for 3 days, the mixture was poured into 30 ml of cold water. The mixture was then extracted with three 30 ml portions of ethyl acetate. The combined ethyl acetate extracts were washed with water, dried over anhydrous sodium sulfate and then evaporated under reduced pressure to give a crystalline residue. Recrystallization of the residue from methanol gave 182 mg (50% yield) of 2'-hydroxy-4,4',6'-trimethoxychalcone as yellow needles: m.p. 110.7° C.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
V Seidel, F Bailleul, PG Waterman - Phytochemistry, 2000 - Elsevier
The aerial parts of Goniothalamus gardneri (Annonaceae) has yielded the known flavonoids 2′-hydroxy-4,4′,6′-trimethoxychalcone (flavokawain A), 2′,4′-dihydroxy-4,6′-…
Number of citations: 41 www.sciencedirect.com
GP Rosa, AML Seca, MC Barreto, AMS Silva… - Applied Sciences, 2019 - mdpi.com
Chalcones and flavanones are isomeric structures and also classes of natural products, belonging to the flavonoid family. Moreover, their wide range of biological activities makes them …
Number of citations: 34 www.mdpi.com
RA Eade, H Pham - Australian Journal of Chemistry, 1979 - CSIRO Publishing
The reaction between 1,3,5-trimethoxybenzene and tetraacetyl-α-D-glucosyl bromide in the presence of zinc oxide gave β-D-glucopyranosyl-2,4,6-trimethoxybenzene tetraacetate (12). …
Number of citations: 35 www.publish.csiro.au
M Ilyas, M Perveen, Shafiullah… - Journal of Chemical …, 2002 - journals.sagepub.com
A novel chalcone 5′-bromo-2′-hydroxy-4,4′,6′-trimethoxy-chalcone, isoliquiritigenin-4,4′-dimethyl ether (2′-hydroxy-4,4′-dimethoxy chalcone) and 2′-hydroxy-3,4,4′,6′-…
Number of citations: 9 journals.sagepub.com
SJ Parab, SG Kapdi, CG Naik… - Journal of Chemical …, 2010 - journals.sagepub.com
Synthesis of 5′-bromo-2′-hydroxy-4,4′,6′-trimethoxychalcone from Garcinia nervosa and of its isomer 3′-bromo-2′-hydr Page 1 318 RESEARCH PAPER JOURNAL OF …
Number of citations: 1 journals.sagepub.com
SD Sukumaran, CF Chee, G Viswanathan, MJC Buckle… - Molecules, 2016 - mdpi.com
A series of 2′-hydroxy- and 2′-hydroxy-4′,6′-dimethoxychalcones was synthesised and evaluated as inhibitors of human acetylcholinesterase (AChE). The majority of the …
Number of citations: 32 www.mdpi.com
Q Wang, J Yang, X Zhang, L Zhou… - Journal of Chemical …, 2015 - journals.sagepub.com
Two routes for the synthesis of the flavanone naringenin are described. In the first, 3,5-dimethoxyphenol is converted to 2-hydroxy-4,6-dimethoxyacetophenone and then by …
Number of citations: 40 journals.sagepub.com
FC Chen, CT Chang, TS Chen - The Journal of Organic Chemistry, 1962 - ACS Publications
The synthesis of 8-iodo-5, 7-dimethoxy-, 8-iodo-, and 3'-iodo-5, 7, 4'-trimethoxyflavone hasbeen accomplished. Oxidation of the corresponding chalcones with alkaline hydrogen …
Number of citations: 20 pubs.acs.org
GM Costa, EH Endo, DAG Cortez, TU Nakamura… - Journal de Mycologie …, 2016 - Elsevier
Three chalcones, 2′-hydroxy-4,4′,6′-trimethoxychalcone, 2′-hydroxy-4,4′,6′-tetramethoxychalcone, and 3,2′-dihydroxy-4,4′,6′-trimethoxychalcone, were isolated from the …
Number of citations: 32 www.sciencedirect.com
I Jantan, M Pisar, HM Sirat, N Basar… - Phytotherapy …, 2004 - Wiley Online Library
Ten compounds isolated from Alpinia mutica Roxb., Curcuma xanthorrhiza Roxb. and Kaempferia rotunda Linn. (Family: Zingiberaceae) were investigated for their platelet‐activating …
Number of citations: 48 onlinelibrary.wiley.com

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